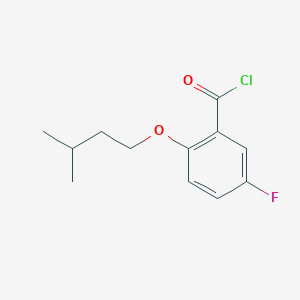![molecular formula C13H15BrO4 B7991128 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)
5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde: is an organic compound with the molecular formula C13H15BrO4 and a molecular weight of 315.16 g/mol . This compound features a benzaldehyde core substituted with a bromine atom and a 1,3-dioxane ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde typically involves the following steps:
Etherification: The attachment of the 1,3-dioxane ring via an ethoxy linker.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves standard organic synthesis techniques, including bromination and etherification reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzoic acid.
Reduction: 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials and polymers.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
Mechanism of Action
The mechanism of action for 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde is not well-documented. its reactivity is primarily influenced by the presence of the aldehyde group, bromine atom, and the 1,3-dioxane ring. These functional groups can interact with various molecular targets and pathways, leading to diverse chemical transformations .
Comparison with Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: Similar in structure but contains difluoro groups instead of the dioxane ring.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Contains a dimethyl-substituted dioxane ring instead of the ethoxy linker.
Uniqueness:
Properties
IUPAC Name |
5-bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c14-11-2-3-12(10(8-11)9-15)16-7-4-13-17-5-1-6-18-13/h2-3,8-9,13H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRWOXJNHGYKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
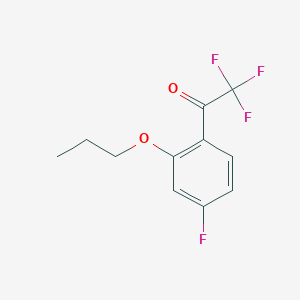

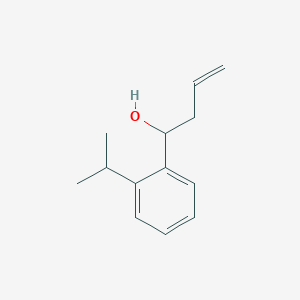
![2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile](/img/structure/B7991071.png)
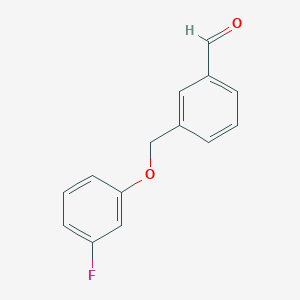
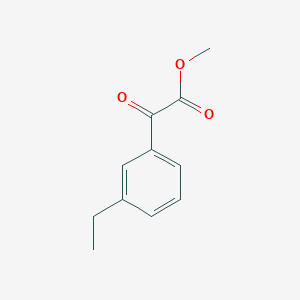
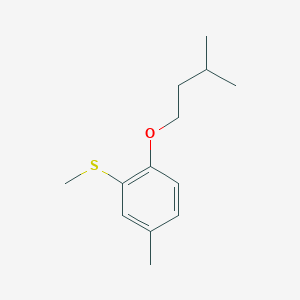
![4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7991087.png)
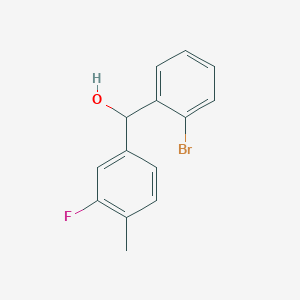

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)
